molecular formula C26H25F2N3O6 B10766077 Qvd-oph

Qvd-oph

Cat. No.: B10766077
M. Wt: 513.5 g/mol
InChI Key: OOBJCYKITXPCNS-AKRCKQFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Q-VD-OPh, also known as quinolyl-valyl-O-methylaspartyl-[-2, 6-difluorophenoxy]-methyl ketone, is a broad-spectrum caspase inhibitor with potent antiapoptotic properties. It is designed to inhibit caspase activity, thereby preventing apoptosis, a form of programmed cell death. This compound is particularly notable for its high specificity, effectiveness, and reduced toxicity compared to other caspase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q-VD-OPh involves the conjugation of a carboxy terminal phenoxy group to the amino acids valine and aspartate. The process typically includes the following steps:

    Formation of the quinolyl group: This involves the synthesis of the quinolyl moiety, which is then conjugated to valine.

    Conjugation with O-methylaspartyl: The quinolyl-valyl intermediate is then conjugated with O-methylaspartyl.

    Attachment of the phenoxy group: Finally, the phenoxy group is attached to the carboxy terminal.

Industrial Production Methods

Industrial production of Q-VD-OPh follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Q-VD-OPh primarily undergoes reactions related to its role as a caspase inhibitor. These include:

Common Reagents and Conditions

Major Products

The major product of reactions involving Q-VD-OPh is the inhibition of caspase activity, leading to the prevention of apoptosis. This is particularly significant in various biological and medical applications .

Scientific Research Applications

Q-VD-OPh has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of apoptosis and the role of caspases in various chemical processes.

    Biology: Employed in cell biology research to understand cell death pathways and to develop strategies for preventing unwanted cell death.

    Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative diseases, ischemic injuries, and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptotic pathways

Mechanism of Action

Q-VD-OPh exerts its effects by inhibiting the activity of caspases, which are cysteine-dependent proteases involved in the execution phase of apoptosis. The compound binds to the active site of caspases, preventing them from cleaving their substrates and thereby blocking the apoptotic process. This inhibition is irreversible and highly specific, making Q-VD-OPh a valuable tool in apoptosis research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Q-VD-OPh

Q-VD-OPh stands out due to its high specificity, effectiveness, and reduced toxicity. Unlike other caspase inhibitors, it does not exhibit cytotoxic effects even at high concentrations, making it a safer and more reliable option for research and potential therapeutic applications .

Properties

Molecular Formula

C26H25F2N3O6

Molecular Weight

513.5 g/mol

IUPAC Name

5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid

InChI

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20?,23-/m0/s1

InChI Key

OOBJCYKITXPCNS-AKRCKQFNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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